2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol is a complex organic compound that features a phenol group substituted with bromine atoms and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The phenol group is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Condensation with benzaldehyde: The imidazole derivative is then condensed with benzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination step and automated systems for the condensation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is a common motif in many biological molecules.
Medicine
Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The imidazole ring is known for its presence in many pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism by which 2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and an imidazole ring
Properties
Molecular Formula |
C23H16Br2N4O |
---|---|
Molecular Weight |
524.2 g/mol |
IUPAC Name |
2-[(E)-[1-[(E)-benzylideneamino]-4-phenylimidazol-2-yl]iminomethyl]-4,6-dibromophenol |
InChI |
InChI=1S/C23H16Br2N4O/c24-19-11-18(22(30)20(25)12-19)14-26-23-28-21(17-9-5-2-6-10-17)15-29(23)27-13-16-7-3-1-4-8-16/h1-15,30H/b26-14+,27-13+ |
InChI Key |
GUZYPJLSBZNGOB-XOLIDWHGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.